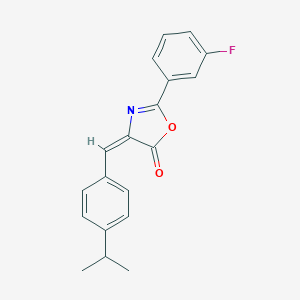![molecular formula C17H12Cl2N6 B446930 2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B446930.png)
2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are of significant interest in medicinal and organic chemistry. The compound features a triazinoindole core, which is a fused ring system combining a triazine ring with an indole ring. This structural motif is associated with various pharmacological properties, making it a valuable target for drug discovery and development .
Vorbereitungsmethoden
The synthesis of 2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves the condensation of 5H-[1,2,4]triazino[5,6-b]indol-3-amine with 2,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .
Wissenschaftliche Forschungsanwendungen
2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antiviral, anticancer, and antimicrobial properties, making it a subject of interest in biological research.
Medicine: Due to its pharmacological properties, it is explored for potential therapeutic applications, including as an antimalarial, antidepressant, and antileishmanial agent.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals .
Wirkmechanismus
The mechanism of action of 2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA, leading to conformational changes that affect DNA replication and transcription. It also interacts with various enzymes and receptors, modulating their activity and resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2,4-dichlorobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can be compared with other similar compounds, such as:
[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Indolo[2,3-b]quinoxalines: These compounds are also fused heterocycles with significant biological activities, including antiviral and cytotoxic properties.
Indole derivatives: Indole-based compounds are widely studied for their diverse pharmacological properties, and the addition of different functional groups can enhance their activity .
This compound stands out due to its unique combination of a triazinoindole core with a dichlorophenyl group, which contributes to its distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C17H12Cl2N6 |
|---|---|
Molekulargewicht |
371.2g/mol |
IUPAC-Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C17H12Cl2N6/c1-9-3-2-4-12-14(9)21-16-15(12)23-25-17(22-16)24-20-8-10-5-6-11(18)7-13(10)19/h2-8H,1H3,(H2,21,22,24,25)/b20-8+ |
InChI-Schlüssel |
ODPNSWHLQATQER-DNTJNYDQSA-N |
SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=C(C=C(C=C4)Cl)Cl |
Isomerische SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B446847.png)

![3-[3-(1,3-benzodioxol-5-yl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B446850.png)



![5-bromo-N-{4-[(5-bromo-2-furoyl)amino]-2,5-dimethoxyphenyl}-2-furamide](/img/structure/B446859.png)


![4-[(4-Oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-iodobenzoate](/img/structure/B446864.png)
![3-[(2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B446865.png)

![3-[3-(4-iodophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B446867.png)

